molecular formula C8H21ClSi2 B14417961 1-(Butan-2-yl)-2-chloro-1,1,2,2-tetramethyldisilane CAS No. 80034-59-9

1-(Butan-2-yl)-2-chloro-1,1,2,2-tetramethyldisilane

Cat. No.: B14417961
CAS No.: 80034-59-9
M. Wt: 208.87 g/mol
InChI Key: IZPAXSRYGXKEAZ-UHFFFAOYSA-N
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Description

1-(Butan-2-yl)-2-chloro-1,1,2,2-tetramethyldisilane is an organosilicon compound characterized by the presence of silicon, chlorine, and butyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Butan-2-yl)-2-chloro-1,1,2,2-tetramethyldisilane typically involves the reaction of chlorosilanes with butyl lithium reagents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:

Cl-Si(CH3)2-Si(CH3)2-Cl + BuLiThis compound\text{Cl-Si(CH}_3\text{)}_2\text{-Si(CH}_3\text{)}_2\text{-Cl + BuLi} \rightarrow \text{this compound} Cl-Si(CH3​)2​-Si(CH3​)2​-Cl + BuLi→this compound

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar reagents and conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-(Butan-2-yl)-2-chloro-1,1,2,2-tetramethyldisilane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, alcohols, or thiols.

    Oxidation Reactions: The silicon atoms can be oxidized to form silanols or siloxanes.

    Reduction Reactions: The compound can be reduced to form different organosilicon derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or ozone.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).

Major Products Formed:

    Substitution: Formation of 1-(Butan-2-yl)-2-alkoxy-1,1,2,2-tetramethyldisilane.

    Oxidation: Formation of silanols or siloxanes.

    Reduction: Formation of various reduced organosilicon compounds.

Scientific Research Applications

1-(Butan-2-yl)-2-chloro-1,1,2,2-tetramethyldisilane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.

    Biology: Potential use in the development of silicon-based biomaterials.

    Medicine: Investigated for its potential in drug delivery systems due to its unique chemical properties.

    Industry: Utilized in the production of specialty polymers and coatings.

Mechanism of Action

The mechanism by which 1-(Butan-2-yl)-2-chloro-1,1,2,2-tetramethyldisilane exerts its effects involves interactions with various molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, while the silicon atoms can form stable bonds with organic and inorganic molecules. These interactions are crucial for its applications in synthesis and materials science.

Comparison with Similar Compounds

  • 1-(Butan-2-yl)-2-chloro-1,1,2,2-tetramethylsilane
  • 1-(Butan-2-yl)-2-chloro-1,1,2,2-tetramethylgermane

Comparison: 1-(Butan-2-yl)-2-chloro-1,1,2,2-tetramethyldisilane is unique due to the presence of two silicon atoms, which impart distinct chemical properties compared to its analogs with different central atoms (e.g., silicon vs. germanium). This uniqueness makes it particularly valuable in applications requiring specific silicon-based functionalities.

Properties

CAS No.

80034-59-9

Molecular Formula

C8H21ClSi2

Molecular Weight

208.87 g/mol

IUPAC Name

butan-2-yl-[chloro(dimethyl)silyl]-dimethylsilane

InChI

InChI=1S/C8H21ClSi2/c1-7-8(2)10(3,4)11(5,6)9/h8H,7H2,1-6H3

InChI Key

IZPAXSRYGXKEAZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)[Si](C)(C)[Si](C)(C)Cl

Origin of Product

United States

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